molecular formula C13H9N3O4 B8074488 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-imidazole-4-carboxylate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-imidazole-4-carboxylate

Cat. No.: B8074488
M. Wt: 271.23 g/mol
InChI Key: NCDCAMWSOJQZRX-UHFFFAOYSA-N
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Description

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-imidazole-4-carboxylate is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-imidazole-4-carboxylate typically involves multiple steps, starting with the formation of the isoindole core This can be achieved through the cyclization of phthalic anhydride derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Types of Reactions:

  • Reduction: Reduction reactions can be used to modify the compound, potentially reducing the carbonyl groups to hydroxyl groups.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common in modifying the imidazole ring or the carboxylate group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

  • Oxidation products: Various oxidized derivatives of the compound.

  • Reduction products: Hydroxylated derivatives.

  • Substitution products: Modified imidazole or carboxylate derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: It can be used as a probe to study biological systems, particularly in understanding enzyme interactions.

  • Medicine: Potential therapeutic applications are being explored, including its use in drug development.

  • Industry: It may find use in the production of advanced materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-imidazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate: Similar structure with a pyrazole ring instead of imidazole.

  • 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Another isoindole derivative with different functional groups.

Uniqueness: 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-1H-imidazole-4-carboxylate stands out due to its specific combination of isoindole and imidazole rings, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 1-methylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4/c1-15-6-10(14-7-15)13(19)20-16-11(17)8-4-2-3-5-9(8)12(16)18/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDCAMWSOJQZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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